molecular formula C17H19N3O2 B269194 N-{4-[(anilinocarbonyl)amino]phenyl}-2-methylpropanamide

N-{4-[(anilinocarbonyl)amino]phenyl}-2-methylpropanamide

Numéro de catalogue B269194
Poids moléculaire: 297.35 g/mol
Clé InChI: ZKBMAOVHIGLPAN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[(anilinocarbonyl)amino]phenyl}-2-methylpropanamide, also known as N-(4-(aminocarbonyl)phenyl)-2-methylpropanamide (NAPA), is a small molecule inhibitor of the enzyme, dipeptidyl peptidase-4 (DPP-4). DPP-4 is involved in the degradation of incretin hormones, which regulate glucose homeostasis. NAPA has been studied for its potential use in the treatment of type 2 diabetes mellitus (T2DM) and other metabolic disorders.

Mécanisme D'action

NAPA is a competitive inhibitor of DPP-4, which prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, NAPA increases the levels of these hormones, which leads to increased insulin secretion and decreased glucagon secretion. This results in improved glucose homeostasis.
Biochemical and Physiological Effects
NAPA has been shown to improve glucose tolerance and insulin sensitivity in animal models of T2DM. In clinical trials, NAPA has been shown to reduce HbA1c levels and improve fasting plasma glucose levels in patients with T2DM. NAPA has also been shown to have beneficial effects on lipid metabolism, reducing triglyceride levels and increasing HDL cholesterol levels.

Avantages Et Limitations Des Expériences En Laboratoire

NAPA is a well-characterized small molecule inhibitor of DPP-4, which makes it a useful tool for studying the role of DPP-4 in glucose homeostasis and other physiological processes. However, as with any small molecule inhibitor, there are limitations to its use in lab experiments. NAPA may have off-target effects, and its efficacy may be influenced by factors such as cell type and experimental conditions.

Orientations Futures

There are several potential future directions for research on NAPA and its use in the treatment of metabolic disorders. These include:
1. Combination therapy: NAPA may be used in combination with other antidiabetic agents to improve glycemic control in patients with T2DM.
2. Mechanistic studies: Further studies are needed to elucidate the mechanisms by which NAPA improves glucose homeostasis and other metabolic parameters.
3. Safety and tolerability: Long-term safety and tolerability studies are needed to evaluate the potential adverse effects of NAPA.
4. Other metabolic disorders: NAPA may have potential therapeutic applications in other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
In conclusion, N-{4-[(anilinocarbonyl)amino]phenyl}-2-methylpropanamide{4-[(anilinocarbonyl)amino]phenyl}-2-methylpropanamide is a small molecule inhibitor of DPP-4 that has shown promise in the treatment of T2DM and other metabolic disorders. Further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications.

Méthodes De Synthèse

The synthesis of NAPA involves the reaction of 4-aminobenzoic acid with 2-methylpropanoyl chloride to form N-{4-[(anilinocarbonyl)amino]phenyl}-2-methylpropanamide(4-aminobenzoyl)-2-methylpropanamide. This intermediate is then reacted with anilinocarbonyl chloride to form NAPA. The synthesis of NAPA has been optimized for high yield and purity in several studies.

Applications De Recherche Scientifique

NAPA has been extensively studied for its potential use in the treatment of T2DM. In preclinical studies, NAPA has been shown to improve glucose tolerance and insulin sensitivity in animal models of T2DM. Clinical trials have also demonstrated the efficacy of NAPA in improving glycemic control in patients with T2DM.

Propriétés

Formule moléculaire

C17H19N3O2

Poids moléculaire

297.35 g/mol

Nom IUPAC

2-methyl-N-[4-(phenylcarbamoylamino)phenyl]propanamide

InChI

InChI=1S/C17H19N3O2/c1-12(2)16(21)18-14-8-10-15(11-9-14)20-17(22)19-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,21)(H2,19,20,22)

Clé InChI

ZKBMAOVHIGLPAN-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

SMILES canonique

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.